3-Methylisothiazolo[5,4-b]pyridine
Overview
Description
3-Methylisothiazolo[5,4-b]pyridine is a derivative of the isothiazolopyridine family, a class of compounds known for their biological activities, including antiviral properties and the ability to inhibit cyclin G-associated kinase (GAK) . The structure of isothiazolopyridines has been the subject of various studies aiming to explore their potential as therapeutic agents, particularly in the context of antiviral activity against diseases such as dengue virus and hepatitis C virus .
Synthesis Analysis
The synthesis of isothiazolopyridine derivatives, including 3-methylisothiazolo[5,4-b]pyridine, has been approached through various methods. One approach involves the cleavage of the N–O bond in isoxazolopyridine-4-thiols, leading to hydroxy derivatives that can be further transformed into the desired isothiazolopyridines . Another method reported the synthesis of related heterocyclic systems based on isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine, which was obtained from previously synthesized 3-thio-4-cyano-pyrano(thiopyrano)[3,4-c]pyridines through bromine-induced cyclization .
Molecular Structure Analysis
The molecular structure and vibrational dynamics of related triazolopyridines have been studied using density functional theory (DFT) calculations. These studies provide insights into the influence of substituents on the pyridine ring and the role of hydrogen bonding in stabilizing the structure . Although not directly studying 3-methylisothiazolo[5,4-b]pyridine, these investigations into similar molecular frameworks can offer valuable information about the structural characteristics of isothiazolopyridines.
Chemical Reactions Analysis
Isothiazolopyridines undergo various chemical reactions that are crucial for their functionalization and potential biological applications. For instance, the synthesis of 3-diazopyrazolo[3,4-b]pyridine, a related compound, involves transformations that lead to the formation of condensed 1,2,4-triazine derivatives, triazenes, diazosulfides, and other heterocyclic systems . These reactions demonstrate the versatility of the pyridine-based heterocycles in forming new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiazolopyridines are influenced by their molecular structure. The presence of substituents such as methyl groups and the isothiazolo moiety can affect properties like solubility, melting point, and reactivity. The anticonvulsant properties of certain isothiazolopyridine derivatives have been attributed to their unique chemical structure . Additionally, the substitution pattern on the pyridine ring can significantly impact the binding affinity to target proteins such as GAK, which is crucial for their antiviral activity .
Scientific Research Applications
Synthetic Approaches
3-Methylisothiazolo[5,4-b]pyridine and its derivatives are synthesized through various chemical processes. One study details synthetic approaches based on the cleavage of the N–O bond in isoxazolopyridine-4-thiols, leading to hydroxy derivatives and further to 3-Methylisothiazolo[5,4-b]pyridine through the intermediate 4,6-dichloroisothiazolopyridines (Chimichi et al., 1990).
Anticancer Properties
Isothiazolopyrimidines, including 3-Methylisothiazolo[5,4-d]pyrimidine derivatives, have been investigated for their anticancer properties. These compounds, particularly Schiff base structures, displayed strong activity against various cancer cell lines (Machoń et al., 1987).
Innovative Synthesis Techniques
Modern techniques like microwave-assisted synthesis have been employed to synthesize isothiazolopyridines, yielding compounds like 3-Methylisothiazolo[5,4-b]pyridine more efficiently than conventional methods (Youssef et al., 2012).
Anticonvulsant Activity
Research has explored the anticonvulsant properties of isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and related derivatives, highlighting potential uses in treating seizures (Paronikyan et al., 2002).
Antimycobacterial Agents
Some 3-oxoisothiazolo[5,4-b]pyridines have been assessed for their potential as antimycobacterial agents, providing avenues for treating tuberculosis (Malinka et al., 1998).
Fluorescent Sensor Development
A novel use of isothiazolo[5,4-b]pyridin-3(2H)-one derivatives as a fluorescent sensor for detecting cysteine and glutathione has been reported, indicating applications in biochemical sensing (Tan et al., 2015).
Central Nervous System Activity
Some derivatives of 3-oxoisothiazolo[5,4-b]pyridine have been studied for their effects on the central nervous system, though they showed no significant activity in the CNS tests (Malinka et al., 1998).
GABAA Receptor Interaction
Research has been conducted on compounds like 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, related to 3-Methylisothiazolo[5,4-b]pyridine, to understand their interaction with GABAA receptors, which is crucial for neurological functions (Brehm et al., 1997).
properties
IUPAC Name |
3-methyl-[1,2]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWINMJBBFVXGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500415 | |
Record name | 3-Methyl[1,2]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisothiazolo[5,4-b]pyridine | |
CAS RN |
71109-34-7 | |
Record name | 3-Methyl[1,2]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-[1,2]thiazolo[5,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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